molecular formula C15H10ClN3O3 B585512 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4(Clonazepam Impurity) CAS No. 1346604-43-0

3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4(Clonazepam Impurity)

Cat. No. B585512
CAS RN: 1346604-43-0
M. Wt: 319.737
InChI Key: GYAWOVGCEQLWHW-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone, also known as Clonazepam Impurity B or Clonazepam Related Compound A, is an impurity of Clonazepam . It has a molecular formula of C15H10ClN3O3 and a molecular weight of 315.71 .


Synthesis Analysis

The synthesis of 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone is typically achieved through chemical synthesis . The exact process and reagents used can vary and are often proprietary to the manufacturer.


Molecular Structure Analysis

The molecular structure of 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone consists of a quinolinone core with a 2-chlorophenyl group at the 4-position, a nitro group at the 6-position, and an amino group at the 3-position .

Scientific Research Applications

Anti-Inflammatory

Quinazolinones have been found to exhibit anti-inflammatory properties . This suggests that “3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4” could potentially be used in the treatment of conditions characterized by inflammation.

Anticonvulsant

Quinazolinones are also known for their anticonvulsant activities . This compound could potentially be used in the development of new drugs for the treatment of epilepsy and other conditions characterized by seizures.

Anticancer

Quinazolinones have shown promising results in the field of cancer research . For instance, certain quinazolinone derivatives have demonstrated selective and exclusive inhibition activity in p53 mutant cancer cell lines .

Antibacterial

Quinazolinones have been found to exhibit antibacterial properties . This suggests that “3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4” could potentially be used in the development of new antibiotics.

Antifungal

In addition to their antibacterial properties, quinazolinones also have antifungal activities . This compound could potentially be used in the treatment of fungal infections.

Anti-HIV

Quinazolinones have shown potential in the treatment of HIV . This suggests that “3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4” could potentially be used in the development of new antiretroviral drugs.

properties

IUPAC Name

3-amino-4-(2-chloro-3,4,5,6-tetradeuteriophenyl)-6-nitro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7H,17H2,(H,18,20)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAWOVGCEQLWHW-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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